molecular formula C20H21FN4O2S B11186325 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11186325
M. Wt: 400.5 g/mol
InChI Key: RVCAWAIAZYAEPL-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and an acetamide group linked to a benzothiazole moiety.

Preparation Methods

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperazine ring and its subsequent functionalization. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    4-(4-fluorophenyl)piperazin-1-yl derivatives: These compounds share the piperazine and fluorophenyl moieties but differ in other substituents.

    Benzothiazole derivatives: These compounds have the benzothiazole core but may lack the piperazine or fluorophenyl groups.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to unique interactions and applications in various fields.

Properties

Molecular Formula

C20H21FN4O2S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C20H21FN4O2S/c1-27-16-6-7-17-18(12-16)28-20(22-17)23-19(26)13-24-8-10-25(11-9-24)15-4-2-14(21)3-5-15/h2-7,12H,8-11,13H2,1H3,(H,22,23,26)

InChI Key

RVCAWAIAZYAEPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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